molecular formula C19H20N4O4S B2678944 N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide CAS No. 1319206-55-7

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide

Cat. No.: B2678944
CAS No.: 1319206-55-7
M. Wt: 400.45
InChI Key: IKOWIBQAOAICMT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a chemically synthesized small molecule featuring a pyrazolidine core integrated with distinct sulfamoyl and carboxamide functionalities. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds with sulfonamide groups are extensively investigated for their ability to inhibit enzymes like carbonic anhydrases, which are implicated in conditions such as cancer and other diseases . The structural motifs present in this compound—including the methoxyphenyl and methylphenyl groups—are commonly found in molecules developed as kinase inhibitors or for other targeted therapeutic strategies . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool to probe biological pathways and protein interactions. Its potential mechanism of action and specific research applications should be verified through targeted experimental studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-4-6-15(7-5-12)23-28(25,26)19-17(13(2)21-22-19)18(24)20-14-8-10-16(27-3)11-9-14/h4-11,13,17,19,21-23H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOAKICODUTQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazolidine framework with substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolidine ring and the introduction of the sulfamoyl and methoxyphenyl groups. A general synthetic route may include:

  • Formation of the Pyrazolidine Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups : Employing sulfonyl chlorides for sulfamoyl group incorporation and alkylation methods for the methoxyphenyl substitution.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfamoyl moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
  • Antimicrobial Activity : Compounds with similar structures have shown promising results against bacterial strains, suggesting potential antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of sulfamoyl-containing compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.6 to 0.9 mg/ml against various pathogens .

Antiviral Potential

In silico studies indicate that similar compounds could bind effectively to viral proteases, suggesting potential use as antiviral agents. For example, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives showed binding energies indicative of strong interactions with SARS-CoV-2 main protease .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various sulfamoyl derivatives against bacterial strains, revealing that modifications to the sulfonamide group significantly enhanced activity .
  • Antiviral Activity Assessment : Another investigation focused on the binding affinity of related compounds to viral proteases, demonstrating that structural modifications could lead to improved antiviral properties .

Data Summary

PropertyValue/Description
Chemical Formula C17_{17}H20_{20}N2_{2}O3_{3}S
Molecular Weight 320.42 g/mol
Minimum Inhibitory Concentration (MIC) 0.6 - 0.9 mg/ml against bacteria
Binding Energy (SARS-CoV-2) -7.33 kcal/mol (top-ranked compounds)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazolidine derivatives are a well-studied class of compounds due to their versatility in drug design. Below is a comparison of N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide with structurally related compounds:

Compound Key Structural Features Reported Applications
This compound 4-methoxyphenyl, 4-methylphenylsulfamoyl, pyrazolidine core Hypothesized enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase)
Celecoxib Trifluoromethyl pyrazole, benzenesulfonamide COX-2 inhibitor (anti-inflammatory)
Sulfamethoxazole Sulfonamide-linked 3,4-dimethyl-5-isoxazole Antibacterial (dihydrofolate reductase inhibition)
5-[(4-Chlorophenyl)sulfamoyl]-3-methylpyrazolidine-4-carboxamide 4-chlorophenylsulfamoyl, pyrazolidine core Experimental antitumor activity (in vitro studies)

Physicochemical and Pharmacokinetic Properties

  • This contrasts with sulfamethoxazole, which has higher aqueous solubility due to its isoxazole ring .
  • Metabolic Stability : The methyl and methoxy substituents may reduce oxidative metabolism, extending half-life relative to compounds like celecoxib, which undergoes CYP2C9-mediated degradation.
  • Binding Affinity : Molecular docking studies (hypothetical) suggest the 4-methylphenylsulfamoyl group could target hydrophobic enzyme pockets, similar to celecoxib’s interaction with COX-2.

Crystallographic Analysis

Crystallographic data for pyrazolidine derivatives are often refined using the SHELX system, particularly SHELXL for small-molecule refinement. For example:

  • Bond Lengths/Angles : The pyrazolidine core in this compound would exhibit bond lengths (~1.54 Å for C–N) and angles (~109.5°) consistent with saturated five-membered rings, as refined via SHELXL .
  • Packing Interactions : The sulfamoyl group may participate in hydrogen bonding with adjacent molecules, analogous to sulfamethoxazole’s crystal packing.

Research Findings and Limitations

  • Biological Activity : Sulfonamide-containing pyrazolidines often exhibit anti-inflammatory or antibacterial effects. However, the 4-methoxyphenyl group in this compound may shift selectivity toward targets like carbonic anhydrase IX, a cancer-associated enzyme.
  • Synthetic Challenges : The steric hindrance from the 3-methyl group could complicate synthesis, requiring optimized conditions (e.g., high-pressure catalysis) compared to simpler sulfonamides.

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